Cas no 1447967-09-0 (3-(2-Thienyl)pentane-1,5-diol)

3-(2-Thienyl)pentane-1,5-diol is a bifunctional organic compound featuring a thienyl group and two hydroxyl groups, making it a versatile intermediate in synthetic chemistry. Its unique structure allows for applications in the synthesis of heterocyclic compounds, pharmaceuticals, and specialty polymers. The presence of both a thiophene ring and hydroxyl functionalities enhances reactivity, enabling selective modifications such as esterification, etherification, or cross-coupling reactions. This compound is particularly valued for its potential in constructing complex molecular architectures with tailored properties. High purity and well-defined stereochemistry further ensure reproducibility in research and industrial processes. Its stability under standard conditions also facilitates handling and storage.
3-(2-Thienyl)pentane-1,5-diol structure
3-(2-Thienyl)pentane-1,5-diol structure
Product name:3-(2-Thienyl)pentane-1,5-diol
CAS No:1447967-09-0
MF:C9H14O2S
MW:186.271261692047
MDL:MFCD24387851
CID:5042173
PubChem ID:71778112

3-(2-Thienyl)pentane-1,5-diol Chemical and Physical Properties

Names and Identifiers

    • 3-(2-thienyl)pentane-1,5-diol
    • 3-thiophen-2-ylpentane-1,5-diol
    • 3-(2-Thienyl)pentane-1,5-diol
    • MDL: MFCD24387851
    • Inchi: 1S/C9H14O2S/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,10-11H,3-6H2
    • InChI Key: MEBLONMRUIQSJR-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(CCO)CCO

Computed Properties

  • Exact Mass: 186.071
  • Monoisotopic Mass: 186.071
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 68.7

3-(2-Thienyl)pentane-1,5-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T212046-500mg
3-(2-thienyl)pentane-1,5-diol
1447967-09-0
500mg
$ 455.00 2022-06-03
TRC
T212046-100mg
3-(2-thienyl)pentane-1,5-diol
1447967-09-0
100mg
$ 115.00 2022-06-03
Enamine
EN300-235618-0.05g
3-(thiophen-2-yl)pentane-1,5-diol
1447967-09-0 95%
0.05g
$612.0 2024-06-19
Enamine
EN300-235618-5.0g
3-(thiophen-2-yl)pentane-1,5-diol
1447967-09-0 95%
5.0g
$2110.0 2024-06-19
Enamine
EN300-235618-5g
3-(thiophen-2-yl)pentane-1,5-diol
1447967-09-0
5g
$2110.0 2023-09-15
TRC
T212046-1g
3-(2-thienyl)pentane-1,5-diol
1447967-09-0
1g
$ 680.00 2022-06-03
Life Chemicals
F2189-0960-1g
3-(2-thienyl)pentane-1,5-diol
1447967-09-0 95%+
1g
$484.0 2023-09-06
Enamine
EN300-235618-0.5g
3-(thiophen-2-yl)pentane-1,5-diol
1447967-09-0 95%
0.5g
$699.0 2024-06-19
Enamine
EN300-235618-0.1g
3-(thiophen-2-yl)pentane-1,5-diol
1447967-09-0 95%
0.1g
$640.0 2024-06-19
Life Chemicals
F2189-0960-0.25g
3-(2-thienyl)pentane-1,5-diol
1447967-09-0 95%+
0.25g
$436.0 2023-09-06

Additional information on 3-(2-Thienyl)pentane-1,5-diol

3-(2-Thienyl)pentane-1,5-diol: A Comprehensive Overview

The compound 3-(2-Thienyl)pentane-1,5-diol (CAS No. 1447967-09-0) is an intriguing organic molecule with a unique structure and diverse applications. This compound belongs to the class of diols, featuring two hydroxyl groups (-OH) at the 1st and 5th positions of a pentane chain. The presence of a thienyl group at the 3rd position introduces aromaticity and enhances its chemical reactivity. Recent studies have highlighted its potential in various fields, including materials science, pharmaceuticals, and catalysis.

The thienyl group in 3-(2-Thienyl)pentane-1,5-diol plays a crucial role in determining its electronic properties. The sulfur atom in the thiophene ring contributes to its stability and ability to participate in π-π interactions. This makes the compound an attractive candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers have explored its application in thin-film transistors (TFTs), where it exhibits promising charge transport properties.

One of the most recent advancements involving 3-(2-Thienyl)pentane-1,5-diol is its use as a precursor for synthesizing advanced polymers. By incorporating this compound into polymer backbones, scientists have achieved enhanced mechanical strength and thermal stability. For instance, a study published in *Macromolecules* demonstrated that polymers derived from 3-(2-Thienyl)pentane-1,5-diol exhibit superior resistance to high temperatures and oxidative degradation.

In the pharmaceutical industry, 3-(2-Thienyl)pentane-1,5-diol has shown potential as a bioactive molecule. Its diol structure allows for hydrogen bonding interactions, which are critical for drug-receptor binding. Recent research has focused on its ability to inhibit certain enzymes associated with neurodegenerative diseases. A team of chemists at the University of California reported that this compound exhibits moderate inhibitory activity against acetylcholinesterase (AChE), making it a promising lead for Alzheimer's disease therapeutics.

The synthesis of 3-(2-Thienyl)pentane-1,5-diol involves a multi-step process that combines nucleophilic substitution and oxidation reactions. The key intermediate is formed via the reaction of 3-thiophenepentanediol with appropriate electrophiles under controlled conditions. This method ensures high purity and yield, making it suitable for large-scale production.

From an environmental perspective, 3-(2-Thienyl)pentane-1,5-diol has been evaluated for its biodegradability and toxicity. Studies conducted by the European Chemicals Agency (ECHA) indicate that it is not persistent in aquatic environments and does not pose significant risks to aquatic life at recommended usage levels. These findings are crucial for ensuring sustainable practices in its industrial applications.

In conclusion, 3-(2-Thienyl)pentane-1,5-diol (CAS No. 1447967-09-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more significant role in advancing modern science and technology.

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